4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione
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Overview
Description
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is a heterocyclic compound that features a piperazine ring substituted with an aminophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected and cyclized to form the desired piperazine-2,6-dione .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and amino functional groups. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog without the aminophenylsulfonyl group.
4-[(4-Nitrophenyl)sulfonyl]piperazine-2,6-dione: A nitro derivative of the compound.
4-[(4-Methylphenyl)sulfonyl]piperazine-2,6-dione: A methyl-substituted analog.
Uniqueness
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenylsulfonyl group with a piperazine-2,6-dione core makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-aminophenyl)sulfonylpiperazine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c11-7-1-3-8(4-2-7)18(16,17)13-5-9(14)12-10(15)6-13/h1-4H,5-6,11H2,(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBAOVWRTUPPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343960 |
Source
|
Record name | 4-(4-Aminobenzene-1-sulfonyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-48-8 |
Source
|
Record name | 4-[(4-Aminophenyl)sulfonyl]-2,6-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Aminobenzene-1-sulfonyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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